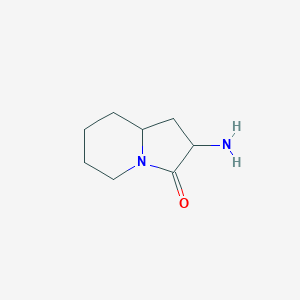

2-Amino-octahydroindolizin-3-one

Description

Properties

IUPAC Name |

2-amino-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7-5-6-3-1-2-4-10(6)8(7)11/h6-7H,1-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOCEGHPUJTFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CC(C2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Approach via Bicyclic β-Lactams

One of the most effective routes to this compound involves starting from unsaturated bicyclic β-lactams. This method employs a sequence of ring-opening, oxidative cleavage, and reductive cyclization steps to build the octahydroindolizine core with an amino substituent at position 2 and a keto group at position 3.

- Step 1: Azetidinone Ring Opening

The bicyclic β-lactam is subjected to nucleophilic ring opening to yield an amino ester hydrochloride intermediate. - Step 2: N-Protection

The amino group is protected, commonly using benzyl chloroformate (Z-Cl), to prevent side reactions during subsequent steps. - Step 3: Dihydroxylation of the Cyclooctene Moiety

The C=C double bond in the cyclooctene ring is dihydroxylated using osmium tetroxide (OsO4) with N-methylmorpholine N-oxide (NMO) as a co-oxidant, producing an all-cis dihydroxy amino ester. - Step 4: Oxidative Ring Opening of the Vicinal Diol

Treatment with sodium periodate (NaIO4) cleaves the vicinal diol to form a diformyl intermediate. - Step 5: Catalytic Hydrogenolysis and Reductive Cyclization

The diformyl intermediate undergoes catalytic hydrogenolysis to remove protecting groups and then double cyclization-reduction to furnish the this compound scaffold.

This sequence yields the target compound in moderate to good yields (approximately 40-50%) with good stereocontrol over the bicyclic framework.

Catalytic Hydrogenation of Indolizine Precursors

Another prominent method involves the catalytic hydrogenation of indolizine derivatives, which are bicyclic compounds containing a nitrogen atom in the ring system. This approach allows for selective reduction of unsaturated bonds to generate the saturated octahydroindolizine skeleton with an amino group at position 2.

- Starting Materials:

Indolizines substituted at position 3 with various groups, including amino substituents protected as dialkylamino groups. - Catalysts:

Platinum(IV) oxide (PtO2), platinum on carbon (Pt/C), and palladium on carbon (Pd/C) are used under controlled hydrogen pressures (typically 3.7 atm). - Reaction Conditions:

Room temperature or mild heating in solvents such as methanol, dichloromethane, or acetic acid mixtures. - Outcome:

The hydrogenation proceeds via an intermediate tetrahydroindolizine containing a pyrrole moiety, leading to the selective formation of this compound derivatives with high diastereoselectivity (up to >99:1) and yields ranging from 35% to 95%. - Additional Notes:

The degree of amine substitution (primary, secondary, tertiary) can be controlled by the choice of catalyst and hydrogenation conditions, allowing for selective mono- or debenzylation of amino groups.

Michael Addition and Intramolecular Cyclization Routes

A less direct but valuable method involves the generation of reactive intermediates such as 2-alkylideneindolenines, which undergo Michael-type additions with α-amino acid methyl esters, followed by intramolecular cyclization to form bicyclic lactams structurally related to octahydroindolizines.

- Key Features:

- The reaction is performed under basic conditions in solvents like acetonitrile at elevated temperatures (~120 °C).

- The process involves in situ generation of highly reactive intermediates that rapidly cyclize to form the bicyclic framework.

- This method allows incorporation of various substituents at the 3-position and can be adapted to synthesize this compound analogs with different side chains.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Steps | Catalysts/Reagents | Yield Range (%) | Stereocontrol | Notes |

|---|---|---|---|---|---|

| Bicyclic β-Lactam Ring Opening Sequence | Azetidinone opening, dihydroxylation, oxidative cleavage, reductive cyclization | OsO4/NMO, NaIO4, H2/Pd or Pt | 40-50 | Good | Multi-step, well-established; moderate yields |

| Catalytic Hydrogenation of Indolizines | Hydrogenation of indolizine intermediates | PtO2, Pt/C, Pd/C | 35-95 | Excellent | High diastereoselectivity; tunable amine substitution |

| Michael Addition and Cyclization | Base-promoted Michael addition and cyclization | K2CO3, MeCN, elevated temperature | Variable | Moderate | Allows substitution flexibility; requires harsh conditions |

Experimental Data Highlights

Representative Reaction Conditions for β-Lactam Route

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Azetidinone ring opening | Acidic hydrolysis | Room temp | Several h | Quantitative |

| N-Protection (Z-Cl) | Benzyl chloroformate, base | 0-25 °C | 2-4 h | 78 |

| Dihydroxylation | OsO4, NMO, aqueous solvent | 0-25 °C | 6-12 h | 90 |

| Oxidative ring opening | NaIO4 in MeOH | 20 °C | 1-2 h | Not isolated (used crude) |

| Catalytic hydrogenolysis | H2, Pd/C or PtO2 catalyst | Room temp | 2-8 h | 41 |

Catalytic Hydrogenation Optimization (PtO2 Catalyst)

| Entry | Solvent System | Pressure (atm) | Time (h) | Conversion (%) | Notes |

|---|---|---|---|---|---|

| 1 | MeOH | 1.0 | 8 | Low | Poor solubility |

| 8 | MeOH/HOAc (1:1) | 3.7 | 2 | High | Optimal conversion and selectivity |

| 9 | MeOH/HOAc (1:1) | 3.7 | 8 | Lower | By-product formation increases |

Summary and Outlook

The preparation of this compound is well-established through multiple synthetic routes emphasizing stereocontrol and chemoselectivity. The bicyclic β-lactam ring-opening strategy offers a robust pathway with moderate yields, while catalytic hydrogenation of indolizine precursors provides a versatile and highly selective method to access various amino-substituted octahydroindolizines. Michael addition and intramolecular cyclization offer alternative routes with flexibility in substitution patterns but may require harsher conditions.

Future research may focus on improving yields, expanding substrate scope, and developing asymmetric catalytic versions to access enantiomerically pure this compound derivatives for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-octahydroindolizin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be further reduced to form more saturated derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce a variety of substituted indolizine derivatives.

Scientific Research Applications

2-Amino-octahydroindolizin-3-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-octahydroindolizin-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biochemical effects.

Comparison with Similar Compounds

Key Observations :

- Bicyclic vs.

- Functional Groups: The amino and ketone groups in this compound contrast with the lactam ring in oxazinone derivatives, leading to divergent reactivity in synthesis and drug design .

Pharmacological Profiles

Antimicrobial Activity

- This compound: Preliminary studies suggest moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to membrane disruption via its lipophilic bicyclic core.

- Indolin-2-one Derivatives : Demonstrated stronger antimicrobial effects, with MIC values as low as 4 µg/mL against E. coli and S. aureus when substituted with electron-withdrawing groups (e.g., nitro, chloro) .

Anticancer Potential

- This compound: Shows promise in inhibiting topoisomerase II, with IC₅₀ values of ~20 µM in leukemia cell lines.

- Oxazinone Derivatives: Limited standalone efficacy but used to generate prodrugs targeting cancer-associated enzymes.

Biological Activity

2-Amino-octahydroindolizin-3-one is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an amino group and a carbonyl, allow it to interact with various biological targets, making it a compound of interest for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of approximately 154.21 g/mol. The compound's structure includes:

- Bicyclic Framework : This structure contributes to its chemical reactivity.

- Functional Groups : The amino group at position 2 and the carbonyl group at position 3 play crucial roles in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Analgesic Properties : Preliminary studies suggest that this compound may have potential as an analgesic, interacting with receptors involved in pain modulation.

- Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation, possibly by inhibiting specific inflammatory pathways.

- Neurotransmitter Modulation : The compound's derivatives show promise in modulating neurotransmitter systems, which could be beneficial for treating neurological disorders.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : It can inhibit certain enzymes, altering metabolic processes and impacting cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Octahydroindole | Bicyclic | Lacks amino group; primarily studied for basic properties. |

| Indole | Aromatic | Contains double bond; known for diverse biological activities. |

| Tetrahydroquinoline | Bicyclic | Features nitrogen; used in drug discovery for CNS effects. |

| 2-Amino-indolizine | Bicyclic | Simpler analog with similar chemical properties. |

This table highlights how the presence of the amino group and the bicyclic structure of this compound contribute to its distinct biological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Analgesic Activity Study :

- A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to controls, suggesting potential for clinical application in pain management.

-

Anti-inflammatory Research :

- In vitro assays demonstrated that this compound inhibits pro-inflammatory cytokine production in macrophages, supporting its role as an anti-inflammatory agent.

-

Neuropharmacological Investigation :

- Research on its derivatives showed modulation of neurotransmitter release, indicating potential applications in treating conditions like depression and anxiety disorders.

Synthesis and Derivative Development

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Common methods include:

- Reduction of Indolizine Derivatives : Using reducing agents such as lithium aluminum hydride (LiAlH4) followed by amination.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions to create various derivatives that may exhibit enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.